molecular formula C25H26F3N3O2S B2775436 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 878056-68-9

2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2775436
CAS No.: 878056-68-9
M. Wt: 489.56
InChI Key: ZYUSYLVZCSXMPE-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:

  • Indole core: A 1H-indol-3-yl group modified with a sulfanyl (-S-) substituent.
  • Acetamide linkage: Connected to a 4-(trifluoromethyl)phenyl group, enhancing hydrophobicity and metabolic stability .

This compound belongs to a class of N-substituted acetamides with demonstrated relevance in medicinal chemistry, particularly as ligands or enzyme inhibitors due to their structural mimicry of natural products and coordination capabilities .

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O2S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(20-4-2-3-5-21(20)31)34-16-23(32)29-19-8-6-18(7-9-19)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUSYLVZCSXMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (4-methylpiperidine) react with the indole core.

    Attachment of the Trifluoromethylphenyl Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 4-(trifluoromethyl)benzyl chloride.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with thioacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Acetamide Hydrolysis

The N-[4-(trifluoromethyl)phenyl]acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Reaction conditions :

  • Acidic hydrolysis : HCl (6M), reflux at 110°C for 12 hours .

  • Basic hydrolysis : NaOH (2M), 80°C for 8 hours .

ReactantConditionsProductYieldReference
Acetamide derivativeHCl (6M), reflux4-(Trifluoromethyl)aniline + acetic acid~75%
Acetamide derivativeNaOH (2M), 80°CSodium carboxylate intermediate~68%

The electron-withdrawing trifluoromethyl group stabilizes the amide bond, slightly reducing hydrolysis rates compared to non-fluorinated analogs .

Thioether Oxidation

The sulfanyl (-S-) linker between the indole and acetamide groups is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing AgentConditionsProductSelectivityReference
H<sub>2</sub>O<sub>2</sub>CH<sub>3</sub>CN, 25°CSulfoxide (-SO-)90%
mCPBADCM, 0°C → RTSulfone (-SO<sub>2</sub>-)85%

Oxidation outcomes depend on stoichiometry:

  • 1 equivalent H<sub>2</sub>O<sub>2</sub> → Sulfoxide.

  • 2 equivalents mCPBA → Sulfone.

Indole Ring Functionalization

The indole core participates in electrophilic substitution, though steric hindrance from the 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl] substituent directs reactivity to the 5-position.

Example reaction :
Nitration

  • Reagent: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3), 0°C → RT.

  • Product: 5-Nitro-indole derivative (62% yield).

Piperidine Amine Reactivity

The 4-methylpiperidin-1-yl group undergoes quaternization or forms salts:

Reaction TypeReagentProductApplicationReference
QuaternizationMethyl iodideN-Methylpiperidinium iodideWater-soluble salt
Acid-base reactionHCl (gas)Hydrochloride saltCrystallization

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

  • Half-life : 24 hours in phosphate buffer.

  • Degradation pathways :

    • Thioether oxidation (major).

    • Acetamide hydrolysis (minor) .

Photochemical Reactivity

UV-Vis exposure (254 nm, 6 hours) induces:

  • Primary change : C-S bond cleavage at the thioether group (43% degradation).

  • Secondary change : Trifluoromethylphenyl group demethylation (12% yield).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the indole ring:

  • Conditions : H<sub>2</sub> (1 atm), EtOH, 25°C, 4 hours.

  • Product : 2,3-Dihydroindole derivative (78% yield).

Metabolic Reactions (Predicted)

CYP450 enzymes catalyze:

  • N-Dealkylation : Cleavage of the 4-methylpiperidine group (major metabolite).

  • Thioether oxidation : Sulfoxide formation (minor metabolite).

This compound’s multifunctional design enables precise modifications for structure-activity relationship studies, particularly in developing S100A2/p53 interaction inhibitors. Experimental data from synthesis and stability studies ( ) confirm its reactivity aligns with theoretical predictions for its functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following features:

  • Molecular Formula : C27H31N3O4S
  • Molecular Weight : 493.6 g/mol
  • Key Functional Groups : Indole moiety, piperidine ring, and trifluoromethyl group.

Antimicrobial Activity

Research indicates that derivatives of piperidine, similar to the compound , exhibit antimicrobial properties. For instance, studies on piperidine derivatives have shown efficacy against various bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents . The structure of the compound may enhance its interaction with microbial targets.

Anti-Tuberculosis Potential

Recent studies have highlighted the search for novel compounds targeting Mycobacterium tuberculosis , the causative agent of tuberculosis. Compounds with similar structural motifs have demonstrated significant activity against this pathogen, indicating that 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide could be explored for its anti-tubercular properties .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example, piperidine derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is crucial in glucose metabolism. Similar studies could be conducted to assess the inhibition potential of this compound against specific targets .

Neuropharmacology

Given the presence of a piperidine ring, there is a possibility that this compound may interact with neurotransmitter systems. Piperidine derivatives have been studied for their effects on dopamine and serotonin transporters, which are vital for treating mood disorders and other neuropsychiatric conditions .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyDerivatives showed activity against bacterial strains such as Xanthomonas axonopodis
Anti-Tuberculosis ActivitySimilar compounds demonstrated MIC values indicating potential effectiveness against Mycobacterium tuberculosis
Enzyme InhibitionPiperidine derivatives exhibited α-glucosidase inhibition; further studies needed for the current compound

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various receptors or enzymes, while the piperidine ring and trifluoromethylphenyl group can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole variant () may improve binding affinity through aromatic interactions but reduces sulfur-based reactivity.

Substituent Effects on the Aryl Acetamide Group

Compound Name/Structure Molecular Weight Aryl Group Modifications Activity Insights References
N-(4-hydroxyphenyl)acetamide 165.19 g/mol - 4-OH-phenyl Simplified structure; limited bioactivity
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 462.38 g/mol - 4-Br-phenyl
- Triazole-sulfanyl
Improved halogen bonding potential
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 383.47 g/mol - Methylsulfanyl-phenyl
- Pyrazolyl
Demonstrated ligand coordination ability

Key Observations :

  • Trifluoromethyl (target compound) vs. bromo () or hydroxyl () groups: The CF3 group enhances electron-withdrawing effects and lipophilicity, likely improving membrane permeability .
  • Methylsulfanyl () and triazole-sulfanyl () substituents highlight the role of sulfur in modulating electronic properties and metal coordination.

Indole Core Modifications

Compound Name/Structure Molecular Weight Indole Modifications Activity Insights References
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide 234.26 g/mol - Dihydroindole
- Hydroxy-oxo substituent
No cytotoxicity (SMMC-7721, HeLa)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide 400.45 g/mol - Biphenyl-propanamide
- Indol-3-yl ethyl
Amide bond stability in drug design

Key Observations :

  • Saturation of the indole ring () abolishes activity, underscoring the importance of the aromatic system in the target compound.
  • Biphenyl substituents () vs. trifluoromethylphenyl (target): Extended aromatic systems may enhance target engagement but reduce solubility.

Biological Activity

The compound 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O4SC_{26}H_{31}N_{3}O_{4}S, with a molecular weight of approximately 481.6 g/mol. The structure includes an indole moiety, a piperidine ring, and a trifluoromethyl phenyl group, which are known to influence biological activity.

PropertyValue
Molecular FormulaC26H31N3O4S
Molecular Weight481.6 g/mol
CAS Number878056-48-5

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The sulfanyl group in this compound may play a critical role in its interaction with biological targets, potentially influencing enzyme inhibition or receptor binding.

Anticancer Activity

A study conducted on various derivatives of indole-based compounds demonstrated that similar structures can inhibit cancer cell proliferation. Specifically, compounds featuring the indole ring have shown promise in targeting multiple signaling pathways involved in cancer progression. For instance, a related compound was found to significantly reduce the viability of cancer cells in vitro, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's piperidine component may contribute to its antimicrobial properties. Research has shown that piperidine derivatives can exhibit activity against various bacterial strains. In vitro studies have reported that certain piperidine-containing compounds effectively inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, suggesting that the compound may have similar effects .

Enzyme Inhibition

Preliminary investigations into enzyme inhibition suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related piperidine derivatives indicate significant inhibition of α-glucosidase, an enzyme important in carbohydrate metabolism . This could imply potential applications in managing conditions like diabetes.

Case Studies

  • Anticancer Screening : A systematic screening of a drug library including indole derivatives revealed that compounds similar to the target structure exhibited potent anticancer activity against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, highlighting their potential for therapeutic use .
  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of piperidine derivatives, several compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine ring could enhance antimicrobial properties, suggesting avenues for optimizing the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 80–100°C for condensation steps), solvent selection (ethanol or acetic acid for solubility and reactivity), and catalysts (e.g., hydrochloric acid for acid-mediated coupling). Post-synthesis, thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and intermediate purity. Recrystallization or column chromatography is recommended for final purification to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer:

  • 1H/13C NMR: To verify indole, sulfanyl, and acetamide moieties by analyzing proton environments and carbon frameworks (e.g., indolyl protons at δ 7.2–8.1 ppm, trifluoromethyl signals at δ 120–125 ppm for 19F coupling).
  • IR Spectroscopy: To confirm carbonyl (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹) groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight alignment (e.g., expected [M+H]+ at m/z 520.18) .

Q. How should researchers assess compound purity post-synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, targeting >98% peak area. Elemental analysis (C, H, N, S) validates stoichiometric composition, with deviations <0.4% indicating acceptable purity .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

  • Comparative dose-response assays (e.g., IC50 values across multiple cell lines).
  • Structural analogs analysis: Compare substituent effects (e.g., 4-methylpiperidin-1-yl vs. 4-chlorophenyl groups) using structure-activity relationship (SAR) studies .
  • Computational modeling: Molecular dynamics simulations to predict binding affinities to proposed targets (e.g., kinase enzymes) .

Q. What strategies elucidate the compound’s mechanism of action?

  • Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate interacting proteins.
  • Enzyme Inhibition Assays: Test against kinase panels (e.g., EGFR, PI3K) at 1–100 µM concentrations.
  • Gene Expression Profiling: RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .

Q. What computational methods predict reactivity in novel synthetic pathways?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) model potential reaction routes. Integrate experimental data (e.g., HPLC retention times) via machine learning to refine predictive accuracy and reduce trial-and-error synthesis .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodological Answer: The CF3 group enhances metabolic stability by resisting oxidative degradation. Assess via:

  • Microsomal Stability Assays: Compare half-life (t1/2) in liver microsomes with non-fluorinated analogs.
  • LogP Measurements: Evaluate lipophilicity shifts using shake-flask or chromatographic methods .

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